N-[3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide
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Overview
Description
N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}ACETAMIDE typically involves the reaction of substituted anilines with cyanoacetates under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out without solvents at room temperature or with heating . Another method involves the use of carbon disulfide in DMF and potassium hydroxide, followed by the addition of methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, DMF (Dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound can also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- **N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide .
- **4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives .
Uniqueness
N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}ACETAMIDE is unique due to its specific quinazoline structure, which imparts distinct biological activities
Properties
Molecular Formula |
C16H13N3O2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H13N3O2S/c1-10(20)17-11-5-4-6-12(9-11)19-15(21)13-7-2-3-8-14(13)18-16(19)22/h2-9H,1H3,(H,17,20)(H,18,22) |
InChI Key |
PTVAZNIEODZEQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
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